molecular formula C20H15ClN4O B2520253 4-chloro-3-methyl-N,1-diphenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 899952-71-7

4-chloro-3-methyl-N,1-diphenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide

Cat. No.: B2520253
CAS No.: 899952-71-7
M. Wt: 362.82
InChI Key: NASDHCCOERESNX-UHFFFAOYSA-N
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Description

4-chloro-3-methyl-N,1-diphenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. Its unique structure, which includes a pyrazole ring fused to a pyridine ring, contributes to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-methyl-N,1-diphenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid with aniline derivatives in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the desired pyrazolopyridine ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial synthesis more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-methyl-N,1-diphenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with different functional groups .

Scientific Research Applications

4-chloro-3-methyl-N,1-diphenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-3-methyl-N,1-diphenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The compound’s ability to bind to these targets can modulate their activity, leading to therapeutic effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-3-methyl-N,1-diphenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloro and methyl groups, along with the diphenyl substitution, contribute to its unique reactivity and potential therapeutic applications .

Properties

IUPAC Name

4-chloro-3-methyl-N,1-diphenylpyrazolo[3,4-b]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4O/c1-13-17-18(21)16(20(26)23-14-8-4-2-5-9-14)12-22-19(17)25(24-13)15-10-6-3-7-11-15/h2-12H,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NASDHCCOERESNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC=C(C(=C12)Cl)C(=O)NC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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